molecular formula C21H21BrN6O4 B13648998 4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile

4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile

Cat. No.: B13648998
M. Wt: 501.3 g/mol
InChI Key: XSPCSNCZRVWYLT-UHFFFAOYSA-N
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Description

4-[[(3aR,4R,6R,6aR)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a purine derivative, a tetrahydrofurodioxol ring, and a benzonitrile group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3aR,4R,6R,6aR)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the purine derivative:

    Construction of the tetrahydrofurodioxol ring: This step involves cyclization reactions to form the fused ring system.

    Attachment of the benzonitrile group: This step involves coupling reactions to attach the benzonitrile moiety to the rest of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(3aR,4R,6R,6aR)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzonitrile moiety.

    Reduction: Reduction reactions may target the bromo group or other reducible functionalities.

    Substitution: The bromo group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The purine derivative suggests it may interact with nucleic acids or enzymes involved in nucleotide metabolism.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. The presence of the purine derivative and the benzonitrile group suggests it may have activity against certain diseases, such as cancer or viral infections.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[[(3aR,4R,6R,6aR)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Inhibition of enzymes: The compound may inhibit enzymes involved in nucleotide metabolism.

    Interaction with nucleic acids: The purine derivative may allow the compound to interact with DNA or RNA, potentially affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside.

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

The uniqueness of 4-[[(3aR,4R,6R,6aR)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile lies in its complex structure, which combines a purine derivative with a tetrahydrofurodioxol ring and a benzonitrile group. This unique combination of functional groups may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN6O4/c1-21(2)31-15-13(9-29-8-12-5-3-11(7-23)4-6-12)30-19(16(15)32-21)28-18-14(27-20(28)22)17(24)25-10-26-18/h3-6,10,13,15-16,19H,8-9H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPCSNCZRVWYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=NC=NC(=C4N=C3Br)N)COCC5=CC=C(C=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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